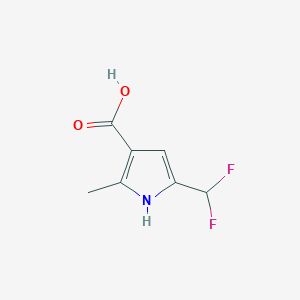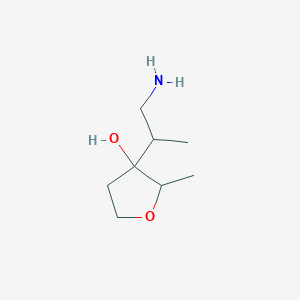
3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group attached to a propanol backbone, which is further connected to a methyloxolan ring. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL can be achieved through several methods. One common approach involves the reaction of 1-aminopropan-2-ol with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolan ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield simpler alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler alcohols or amines.
Scientific Research Applications
3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological receptors, while the oxolan ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar reactivity but lacking the oxolan ring.
2-Amino-2-methylpropan-1-ol: Another amino alcohol with a different substitution pattern on the propanol backbone.
3-Amino-1,2,4-triazole: A heterocyclic compound with an amino group, used in various pharmaceutical applications.
Uniqueness
3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL is unique due to its combination of an amino group and an oxolan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C8H17NO2/c1-6(5-9)8(10)3-4-11-7(8)2/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
RJNVFTVQYVUIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13196278.png)
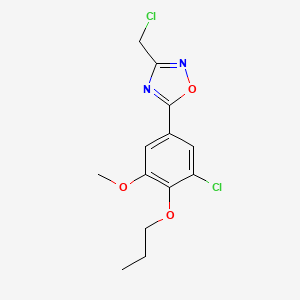
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)
![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)
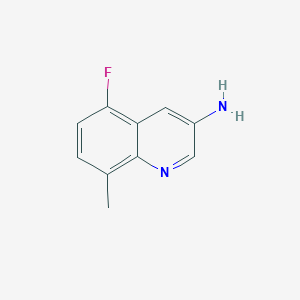
![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
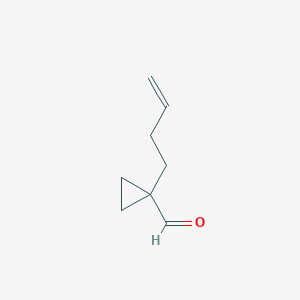
![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)
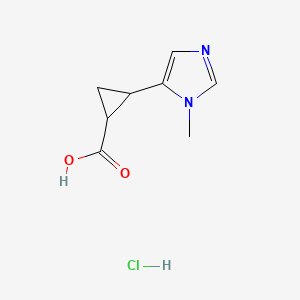
![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)

![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)
